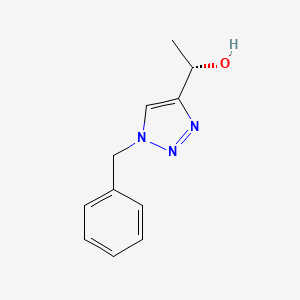
(1S)-1-phenylpentan-1-amine hydrochloride
Vue d'ensemble
Description
The compound “(1S)-1-phenylpentan-1-amine hydrochloride” likely belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine.
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a phenyl group (a benzene ring) attached to a pentan-1-amine chain (a five-carbon chain with an amine group at one end) .Applications De Recherche Scientifique
Spectroscopic Characterization and Synthesis By-products
- A study focused on the mass spectrometric, nuclear magnetic resonance (NMR), and infrared spectroscopic data of designer drugs related to (1S)-1-phenylpentan-1-amine hydrochloride. This research aids in the structural elucidation of such compounds and the identification of typical synthesis by-products (Westphal et al., 2012).
Bicyclo[1.1.1]pentanes Synthesis
- The synthesis of bicyclo[1.1.1]pentan-1-amine, an important moiety in medicinal chemistry, was explored. This work provided a scalable route to this compound, highlighting its significance in synthetic chemistry (Yi Ling Goh et al., 2014).
HIV Protease Inhibitor
- L-735,524, a compound related to this compound, was investigated for its potential as an HIV type 1 protease inhibitor. The study highlighted its potency against virus replication and favorable oral bioavailability (Vacca et al., 1994).
Organophosphorus Compounds Catalysis
- Research into the synthesis of 1-phenylpentane-1, 4-diones and related compounds via organophosphorus compound catalysis. This study emphasized the high selectivity and simplicity of the reaction, underlining its potential in chemical synthesis (Qing Zhang et al., 2010).
Analgesic Efficiency of Derivatives
- A study on the synthesis of opioidic derivatives of this compound, focusing on their analgesic efficiency. This highlights the relevance of such compounds in pain management (Wissler et al., 2007).
Analgesic Activity of Optically Pure Derivatives
- Research on the synthesis and analgesic activity of optically pure derivatives of this compound. The study explored the relationship between molecular structure and analgesic activity (Takahashi et al., 1984).
Phencyclidine Derivatives
- Investigation into the synthesis of phencyclidine (PCP) derivatives and their biological properties. The study aimed at understanding the analgesic effects of these derivatives, which are structurally related to this compound (Ahmadi & Mahmoudi, 2005).
Identification and Characterization of Cathinones
- A study identified and characterized novel hydrochloride salts of cathinones, closely related to this compound. This research is important for forensic science and drug identification (Nycz et al., 2016).
Amine Oxidase Inhibition Studies
- Research exploring the effect of various aralkylamines, similar to this compound, on tyramine oxidation by amine oxidase. This study contributes to understanding the pharmacological action of these compounds (Fellows & Bernheim, 1950).
Photochemical Conversion
- A study on the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This research is relevant for developing complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
Chiral Diketiminate Ligand Synthesis
- Investigation into the synthesis of the chiral diketiminate ligand and its copper complexes. This research has implications in organometallic chemistry and catalyst development (Oguadinma & Schaper, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-1-phenylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNSARPWZWWBT-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911373-70-1 | |
| Record name | Benzenemethanamine, α-butyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911373-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)
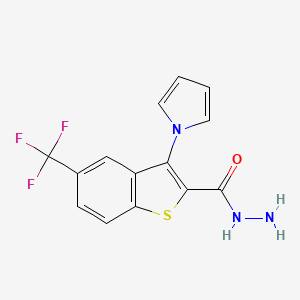
![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)
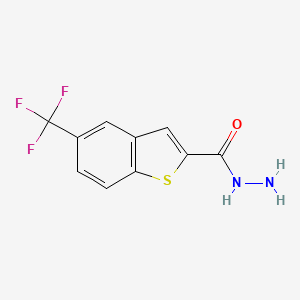

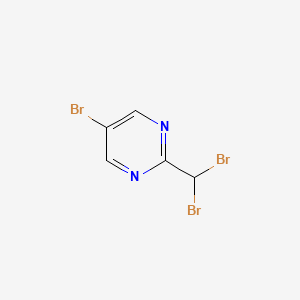
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)
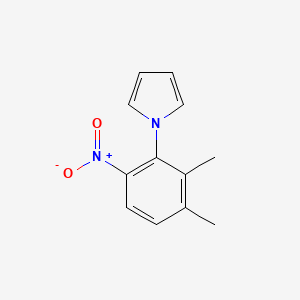
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)
